molecular formula C6H4O5 B134802 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid CAS No. 499-78-5

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid

Cat. No.: B134802
CAS No.: 499-78-5
M. Wt: 156.09 g/mol
InChI Key: UUUICOMMFFTCHS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Comenic acid plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing various metabolic pathways. One of the key interactions is with aldose reductase, an enzyme involved in the polyol pathway. Comenic acid acts as an inhibitor of aldose reductase, thereby reducing the conversion of glucose to sorbitol, which is significant in managing complications of diabetes . Additionally, Comenic acid exhibits antioxidant properties, interacting with reactive oxygen species and reducing oxidative stress in cells .

Cellular Effects

Comenic acid affects various cellular processes and functions. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress response. By reducing oxidative stress, Comenic acid helps in maintaining cellular homeostasis and protecting cells from damage. Furthermore, it impacts gene expression by modulating the activity of transcription factors involved in stress response pathways . Comenic acid also affects cellular metabolism by inhibiting enzymes like aldose reductase, thereby altering the flux of metabolites in the polyol pathway .

Molecular Mechanism

The molecular mechanism of Comenic acid involves its interaction with specific biomolecules. As an aldose reductase inhibitor, Comenic acid binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol . This inhibition is crucial in reducing the accumulation of sorbitol, which can lead to cellular damage in diabetic conditions. Additionally, Comenic acid’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage . These interactions at the molecular level contribute to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Comenic acid have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that Comenic acid maintains its inhibitory effect on aldose reductase and its antioxidant properties, making it a viable candidate for prolonged therapeutic use . The stability and efficacy of Comenic acid can be influenced by factors such as pH and temperature, which need to be optimized for specific applications .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of Comenic acid vary with different dosages. In acute pain models using Wistar rats, Comenic acid was administered at doses of 20, 40, and 60 mg/kg . It was observed that Comenic acid did not exhibit toxic effects at these doses, and its analgesic effect was dose-dependent . Higher doses resulted in more significant pain relief without causing adverse effects, indicating a favorable therapeutic window for Comenic acid .

Metabolic Pathways

Comenic acid is involved in several metabolic pathways, primarily through its interaction with aldose reductase in the polyol pathway . By inhibiting aldose reductase, Comenic acid reduces the conversion of glucose to sorbitol, thereby preventing the accumulation of sorbitol and its associated cellular damage . This interaction is particularly relevant in the context of diabetic complications, where the polyol pathway is upregulated . Additionally, Comenic acid’s antioxidant properties contribute to its role in mitigating oxidative stress in metabolic processes .

Transport and Distribution

The transport and distribution of Comenic acid within cells and tissues are influenced by its chemical properties. Comenic acid is likely to be transported across cell membranes via passive diffusion due to its small molecular size . Once inside the cell, it can interact with various intracellular targets, including enzymes and reactive oxygen species . The distribution of Comenic acid within tissues is also dependent on factors such as blood flow and tissue permeability, which can affect its therapeutic efficacy .

Subcellular Localization

Comenic acid’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes like aldose reductase . Additionally, its antioxidant properties enable it to scavenge reactive oxygen species within the cytoplasm, protecting cellular components from oxidative damage . The subcellular localization of Comenic acid is influenced by its chemical structure and the presence of specific targeting signals that direct it to particular cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be prepared by the reaction of 2,4-dihydroxybenzoic acid with acetic anhydride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acylating agents like acetic anhydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce esters and amides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and biological activities. Its ability to inhibit aldose reductase and its antioxidant properties distinguish it from other similar compounds .

Properties

IUPAC Name

5-hydroxy-4-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O5/c7-3-1-5(6(9)10)11-2-4(3)8/h1-2,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUICOMMFFTCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C(C1=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060103
Record name 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo-
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Molecular Weight

156.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499-78-5
Record name Comenic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo-
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Record name 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo-
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Record name 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo-
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Record name 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

Comenic acid was found to be an excellent representative of the gamma-pyrone group in use for the purposes of the present invention. 5-hydroxy-4-oxo-4H-pyran-2-carbon acid, or comenic acid, exists in the form of yellowish crystals, has a melting point of about 270° C., and has a molecular mass equal to 156.095 (C6H4O5). Comenic acid is moderately water- and alcohol-soluble and practically insoluble in nonpolar organic solvents. Comenic acid is produced from kojic acid with good yield. Comenic acid is one of the ingredients of a widely used antibacterial medicinal preparation sold in Russia, Baliz-2.
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Synthesis routes and methods II

Procedure details

34.5 q of 5-benzyloxy-4-pyrone-2-carboxylic acid was suspended in 500 ml of concentrated hydrochloric acid and 250 ml of water and reacted for 1 hour at 80° C. The reaction solution was cooled with ice, and the formed crystal was taken out by filtration, washed with water and then dried, to obtain 16.6 g of 5-hydroxy-4-pyrone-2-carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does comenic acid interact with its targets?

A: Comenic acid has been shown to activate opioid-like receptors, specifically a subpopulation negatively coupled to TTX-resistant (slow) sodium channels (NaV1.8) [, ]. This activation triggers downstream signaling pathways involving the Na+,K+-ATPase/Src complex [, , ].

Q2: What are the downstream effects of comenic acid binding to its targets?

A: Binding of comenic acid to opioid-like receptors triggers at least two signaling cascades. One cascade stimulates neurite growth [, , ]. The other cascade modulates NaV1.8 channels in sensory neurons, potentially contributing to its analgesic effects [, , , ].

Q3: How does comenic acid's effect on NaV1.8 channels relate to its potential analgesic properties?

A: NaV1.8 channels are crucial for generating nociceptive signals, which are responsible for the perception of pain []. Comenic acid's ability to modulate these channels suggests it could potentially interfere with pain signal transmission, leading to an analgesic effect [, , , ].

Q4: What is the molecular formula and weight of comenic acid?

A4: The molecular formula of comenic acid is C6H4O5, and its molecular weight is 156.09 g/mol.

Q5: What spectroscopic data is available for characterizing comenic acid?

A: Comenic acid has been characterized using various spectroscopic techniques, including IR, NMR (1H and 13C), and UV spectroscopy [, , , ]. These techniques provide information on the functional groups, structure, and electronic transitions within the molecule.

Q6: How stable are comenic acid solutions under different conditions?

A: Comenic acid solutions exhibit optimal stability in a pH range of 4.0 to 6.0 []. At concentrations of 25 mg/ml or higher, the solutions become unstable, regardless of the neutralization method used [].

Q7: What excipients can enhance the solubility of comenic acid in aqueous solutions?

A: Research has explored using excipients like sodium bicarbonate to improve comenic acid's solubility []. Further investigation is needed to identify other suitable excipients.

Q8: Does comenic acid exhibit any catalytic properties?

A: While comenic acid itself hasn't been extensively studied for catalytic properties, its derivatives have shown potential in this area. Research suggests comenic acid derivatives can act as catalysts in organic reactions, opening avenues for further exploration [].

Q9: How has computational chemistry contributed to understanding comenic acid's activity?

A: Quantum-chemical calculations have been employed to determine the structural criteria for effective ligand-receptor binding of calcium-bound comenic acid []. These calculations revealed that the two calcium ions chelated by comenic acid play a key role in its interaction with the opioid-like receptor [].

Q10: How do structural modifications of comenic acid impact its biological activity?

A: Studies on comenic acid analogs, such as meconic acid, have revealed the importance of specific structural features for biological activity. For instance, meconic acid, with an additional carboxyl group, exhibits distinct pharmacological properties compared to comenic acid [, ]. This highlights the impact of even minor structural changes on the compound's activity.

Q11: What are some formulation strategies to improve the stability or bioavailability of comenic acid?

A: Formulating comenic acid as a lithium salt (lithium comenate) has shown promise in enhancing its stability and bioavailability [, , ]. Further research on other salt forms and delivery systems could lead to improved formulations.

Q12: What is known about the pharmacokinetics and pharmacodynamics of comenic acid?

A: While specific ADME data is limited in the provided research, studies on the lithium salt of comenic acid suggest it exhibits favorable pharmacokinetic properties, contributing to its neuroprotective effects in vivo [, , ]. Further research is needed to fully elucidate its pharmacokinetic profile.

Q13: What in vitro and in vivo models have been used to study the efficacy of comenic acid?

A: Researchers have employed a variety of in vitro and in vivo models to investigate the biological activities of comenic acid. Organotypic tissue culture of sensory neurons [, , ], patch-clamp techniques on dorsal root ganglion cells [, ], and primary neuroglial cultures from rat cerebellum [] have been used to evaluate its effects at the cellular level. In vivo studies have investigated its neuroprotective properties in models of stress in mice [, , ].

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